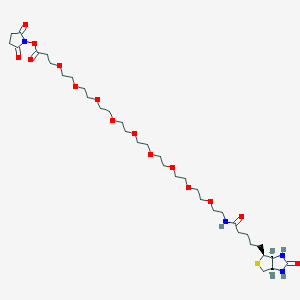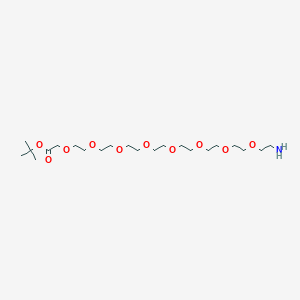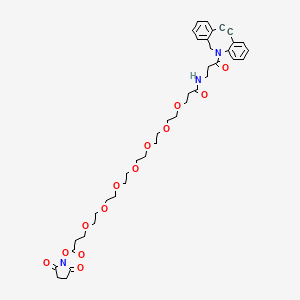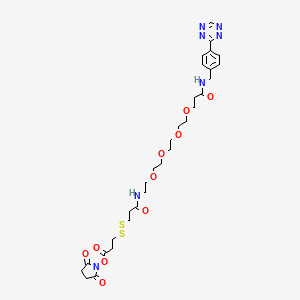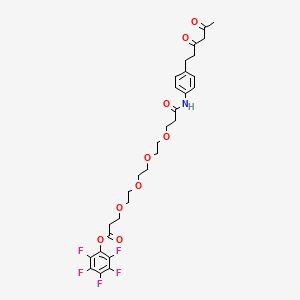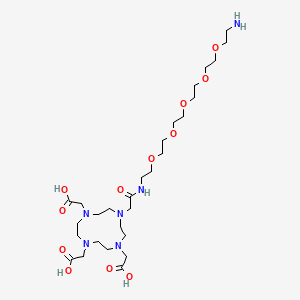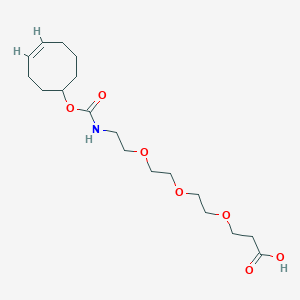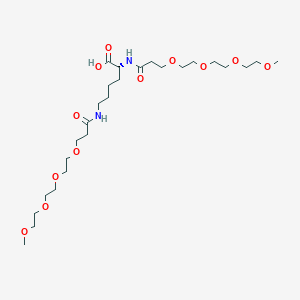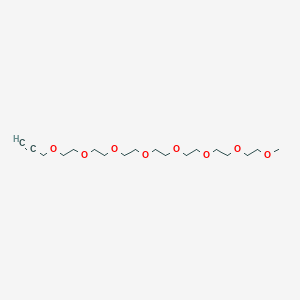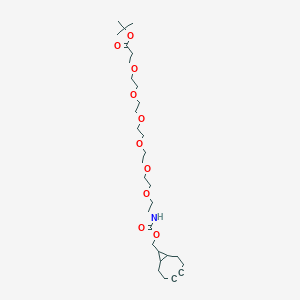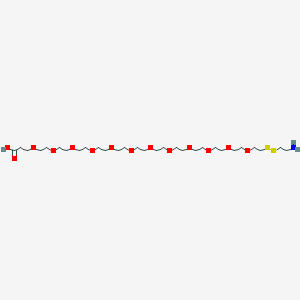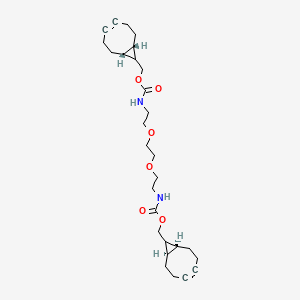
bis-PEG2-endo-BCN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-PEG2-endo-BCN: is a compound that serves as a cleavable polyethylene glycol linker containing two bicyclo[6.1.0]non-4-yne (BCN) groups. This compound is primarily used in the synthesis of antibody-drug conjugates (ADCs) and is a reagent in click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis-PEG2-endo-BCN involves the reaction of BCN with polyethylene glycol derivatives. The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide (DMSO) and may require the presence of catalysts to facilitate the reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity. The process may involve multiple purification steps, such as chromatography, to isolate the final product. The compound is then stored under specific conditions to maintain its stability and prevent degradation .
Chemical Reactions Analysis
Types of Reactions: Bis-PEG2-endo-BCN primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is a click chemistry reaction that involves the reaction of the BCN group with azide-containing molecules .
Common Reagents and Conditions:
Reagents: Azide-containing molecules, organic solvents (e.g., DMSO)
Conditions: Room temperature, ambient pressure, and the presence of catalysts to facilitate the reaction
Major Products: The major products formed from the reaction of this compound with azide-containing molecules are triazole-linked compounds. These products are often used in the synthesis of antibody-drug conjugates and other bioconjugates .
Scientific Research Applications
Chemistry: Bis-PEG2-endo-BCN is widely used in click chemistry for the synthesis of various bioconjugates. Its ability to undergo SPAAC reactions makes it a valuable tool for chemists working on the development of new materials and compounds .
Biology and Medicine: In biology and medicine, this compound is used in the synthesis of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, thereby minimizing damage to healthy cells. The compound’s cleavable linker allows for the controlled release of the drug within the target cells .
Industry: In the industrial sector, this compound is used in the production of various bioconjugates and materials. Its applications extend to the development of new drug delivery systems, diagnostic tools, and other advanced materials .
Mechanism of Action
Bis-PEG2-endo-BCN exerts its effects through its ability to undergo SPAAC reactions with azide-containing molecules. The BCN group in this compound reacts with the azide group to form a stable triazole linkage. This reaction is highly specific and efficient, making it ideal for the synthesis of bioconjugates. The cleavable linker in this compound allows for the controlled release of attached molecules, such as drugs, within target cells .
Comparison with Similar Compounds
Bis-PEG4-endo-BCN: Similar to bis-PEG2-endo-BCN but with a longer polyethylene glycol spacer.
Bis-PEG2-endo-Norbornene: Contains a norbornene group instead of a BCN group.
Bis-PEG2-endo-DIBO: Contains a dibenzocyclooctyne (DIBO) group instead of a BCN group
Uniqueness: this compound is unique due to its specific BCN group, which allows for highly efficient SPAAC reactions. The cleavable linker also provides an advantage in applications where controlled release of attached molecules is required .
Properties
IUPAC Name |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2O6/c31-27(35-19-25-21-9-5-1-2-6-10-22(21)25)29-13-15-33-17-18-34-16-14-30-28(32)36-20-26-23-11-7-3-4-8-12-24(23)26/h21-26H,5-20H2,(H,29,31)(H,30,32)/t21-,22+,23-,24+,25?,26? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISHVKOYJUQOBR-ICFBRBJFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4)CCC#C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCNC(=O)OCC3[C@H]4[C@@H]3CCC#CCC4)CCC#C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
